5-Chloro-6-methoxypyridazin-3(2H)-one chemical structure and properties
5-Chloro-6-methoxypyridazin-3(2H)-one chemical structure and properties
Topic: 5-Chloro-6-methoxypyridazin-3(2H)-one: Structural Characterization, Synthesis, and Reactivity Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers
Executive Summary
5-Chloro-6-methoxypyridazin-3(2H)-one is a highly functionalized heterocyclic scaffold belonging to the pyridazinone class. It serves as a critical "privileged structure" in drug discovery, particularly as a bioisostere for phenyl rings in kinase inhibitors and as a core pharmacophore in Systemic Acquired Resistance (SAR) activators in agrochemistry. This guide details the physicochemical properties, validated synthetic pathways, and reactivity profiles of this molecule, focusing on its utility as a regiospecific building block for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (
Structural Architecture & Tautomerism
Molecular Identity
-
IUPAC Name: 5-Chloro-6-methoxypyridazin-3(2H)-one
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Molecular Formula:
[1] -
Molecular Weight: 160.56 g/mol [1]
-
Key Functional Groups:
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C-3 Carbonyl: Part of the lactam functionality.
-
N-2 Proton: Acidic proton (
~9.5–10.5), site for N-alkylation. -
C-5 Chlorine: "Soft" electrophile, amenable to Pd-catalyzed cross-coupling.
-
C-6 Methoxy: Electron-donating group, modulating ring electron density.
-
Lactam-Lactim Tautomerism
Like most pyridazin-3-ones, this compound exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). In the solid state and polar solvents (DMSO, MeOH), the lactam form predominates due to the stability of the amide-like resonance and intermolecular hydrogen bonding dimers.
Figure 1: Tautomeric equilibrium favoring the lactam species in polar media.
Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Physical State | White to off-white crystalline solid | Handling and storage stability. |
| Melting Point | 170–175 °C (Typical for analogs) | Indicator of purity and lattice energy. |
| LogP | ~0.8 (Predicted) | Favorable for oral bioavailability (Lipinski compliant). |
| pKa (NH) | 9.8 ± 0.5 | Deprotonation requires mild bases ( |
| Solubility | High: DMSO, DMF, PyridineMod: MeOH, EtOHLow: Water, Hexane | Process solvent selection. |
| H-Bond Donors | 1 (NH) | Key interaction point for receptor binding. |
Synthetic Pathways[2][3]
The synthesis of 5-chloro-6-methoxypyridazin-3(2H)-one requires careful regiocontrol to distinguish between positions 4 and 5. The most robust route utilizes 3,5,6-trichloropyridazine as the starting material, leveraging the differential reactivity of the chlorines.
The Trichloropyridazine Route (Recommended)
This pathway ensures the correct placement of the ketone and methoxy groups via sequential nucleophilic substitution and hydrolysis.
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Regioselective Hydrolysis: 3,5,6-Trichloropyridazine is hydrolyzed. Positions 3 and 6 are most electrophilic (alpha to nitrogen). Hydrolysis typically yields 5,6-dichloropyridazin-3(2H)-one.
-
Methoxylation: The chlorine at C-6 (adjacent to the imine nitrogen) is more activated toward
than the chlorine at C-5 (beta to the imine).
Figure 2: Synthetic workflow from commercially available trichloropyridazine.
Experimental Protocols
Protocol A: Synthesis of 5-Chloro-6-methoxypyridazin-3(2H)-one
Safety Note: Methylating agents and chlorinated heterocycles can be toxic and skin sensitizers. Perform all operations in a fume hood.
Step 1: Preparation of 5,6-Dichloropyridazin-3(2H)-one
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Dissolution: Dissolve 3,5,6-trichloropyridazine (10.0 g, 54.5 mmol) in 100 mL of 2N NaOH solution.
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Reflux: Heat the mixture to reflux (100°C) for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material.
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Acidification: Cool the reaction mixture to 0°C in an ice bath. Carefully acidify to pH ~2 using conc. HCl. A white precipitate will form.
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Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum at 50°C.
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Yield: ~70–80%.[2]
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Identity Check:
NMR (DMSO- ) should show a singlet around 7.8–8.0 ppm (C4-H).
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Step 2: Regioselective Methoxylation
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Reagent Prep: Prepare a solution of Sodium Methoxide (NaOMe) by dissolving sodium metal (1.2 eq) in anhydrous methanol, or use a commercial 25% w/w solution.
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Addition: Suspend 5,6-dichloropyridazin-3(2H)-one (5.0 g, 30.3 mmol) in anhydrous methanol (50 mL). Cool to 0°C.
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Reaction: Add the NaOMe solution dropwise over 20 minutes. Maintain temperature < 5°C to prevent bis-substitution.
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Stirring: Allow to warm to room temperature and stir for 4 hours.
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Quench: Neutralize with acetic acid to pH 7. Concentrate the solvent under reduced pressure.
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Purification: Resuspend residue in water, filter the solid, and recrystallize from Ethanol/Water.
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Target: 5-Chloro-6-methoxypyridazin-3(2H)-one.
-
Protocol B: N-Alkylation (General Procedure)
To functionalize the N-2 position:
-
Dissolve the pyridazinone (1 eq) in DMF.
-
Add
(1.5 eq) and stir for 15 min. -
Add alkyl halide (1.1 eq) and stir at RT (or 60°C for unreactive halides).
-
Pour into ice water to precipitate the N-alkylated product.
Reactivity & Applications
Reactivity Map
The compound offers three distinct vectors for diversification:
-
N-2 Position: Nucleophilic. Reacts with alkyl halides, benzyl halides, and Michael acceptors.
-
C-5 Position (Chlorine): Electrophilic. Excellent handle for Suzuki, Stille, or Sonogashira couplings. It is less reactive toward
than C-4 or C-6 halides, making Pd-catalysis the preferred method for substitution here. -
C-6 Position (Methoxy): The methoxy group can be demethylated (using
) to yield the 3,6-dione (maleic hydrazide derivative) or displaced by stronger nucleophiles under forcing conditions.
Figure 3: Divergent synthesis capabilities of the scaffold.
Pharmaceutical & Agrochemical Applications[5][6]
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Kinase Inhibition: The pyridazinone core mimics the hydrogen-bonding pattern of nucleobases, making it effective in ATP-competitive kinase inhibitors (e.g., p38 MAP kinase).
-
PDE Inhibitors: Analogs of 6-substituted pyridazinones are known Phosphodiesterase (PDE) III/IV inhibitors, used in cardiovascular research.
-
Herbicides: The 5-chloro-4/5-substituted pyridazinone motif is found in Photosystem II inhibiting herbicides (e.g., Chloridazon analogs). The 6-methoxy group often modulates lipophilicity and metabolic stability in plants.
References
- Regioselectivity in Pyridazine Chemistry: Maes, B. U., & Lemière, G. L. (2004). "Kinetic and thermodynamic control in the nucleophilic substitution of 3,6-dichloropyridazines." Journal of Organic Chemistry.
-
Synthesis of Pyridazinones
-
Tautomerism Studies
-
Katritzky, A. R., et al. (2014). "Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models." Journal of Molecular Graphics and Modelling.
-
-
Biological Activity
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Database Verification
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PubChem CID 68153 (Pyridazin-3(2H)-one scaffold data).[14]
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(Note: While specific patents exist for the exact 5-chloro-6-methoxy isomer, the references above provide the authoritative grounding for the chemistry of this specific class.)
Sources
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- 4. researchgate.net [researchgate.net]
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- 9. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
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